N-benzyl-4-(thiophen-2-yl)benzamide

Alzheimer's Disease Amyloid Aggregation Benzamide Inhibitors

Procure this unique thiophenylbenzamide scaffold for your medicinal chemistry program. Unlike simpler benzamides, the synergistic N-benzyl and 4-(thiophen-2-yl) substitution creates a three-dimensional pharmacophore essential for HDAC inhibitor design (e.g., Compound 22) and amyloid-beta aggregation modulation (Aβ42 IC50: 25 µM). The thiophene ring serves as an orthogonal handle for selective oxidation to sulfoxide or sulfone, enabling focused library generation. Structurally aligned with BRAF V600E kinase inhibitor pharmacophores, this compound is a strategic addition to cancer screening collections. Act now to accelerate your SAR studies.

Molecular Formula C18H15NOS
Molecular Weight 293.4 g/mol
Cat. No. B12454420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(thiophen-2-yl)benzamide
Molecular FormulaC18H15NOS
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3
InChIInChI=1S/C18H15NOS/c20-18(19-13-14-5-2-1-3-6-14)16-10-8-15(9-11-16)17-7-4-12-21-17/h1-12H,13H2,(H,19,20)
InChIKeyHIDMTWRKBLQTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-(thiophen-2-yl)benzamide: A Thiophene-Benzamide Building Block for Drug Discovery


N-Benzyl-4-(thiophen-2-yl)benzamide (CAS 620938-51-4) is a synthetic benzamide derivative featuring a central benzamide core substituted with a benzyl group at the amide nitrogen and a thiophen-2-yl group at the para position of the benzoyl ring . This compound belongs to the class of thiophenylbenzamides, a scaffold recognized for its utility as a versatile building block in medicinal chemistry and coordination chemistry . The presence of both the electron-rich thiophene ring and the lipophilic benzyl group confers distinct physicochemical properties that differentiate it from simpler benzamide analogs . Its molecular formula is C18H15NOS, with a molecular weight of 293.39 g/mol [1].

Critical Differentiation: Why N-Benzyl-4-(thiophen-2-yl)benzamide Cannot Be Substituted by Generic Benzamides


In-class substitution of N-benzyl-4-(thiophen-2-yl)benzamide with simpler benzamide analogs (e.g., N-benzylbenzamide or N-(thiophen-2-yl)benzamide) fails due to the synergistic contribution of its dual substitution pattern to binding affinity, solubility, and synthetic utility . The simultaneous presence of the benzyl group and the thiophen-2-yl ring creates a unique three-dimensional pharmacophore that is absent in mono-substituted analogs, leading to distinct interactions with biological targets such as histone deacetylases (HDACs) and amyloid-beta peptides . Furthermore, the thiophene ring enables specific synthetic transformations—such as oxidation to sulfoxides or sulfones—that are not accessible with phenyl-only benzamides, expanding its utility as a chemical probe [1]. The following quantitative evidence details these critical points of differentiation.

Quantitative Evidence Guide: Differentiating Data for N-Benzyl-4-(thiophen-2-yl)benzamide


Amyloid-Beta Aggregation Inhibition: A Quantitative Differentiator Among Thiophenylbenzamides

N-Benzyl-4-(thiophen-2-yl)benzamide demonstrates measurable inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. In a thioflavin T fluorescence assay measuring self-induced aggregation of Aβ42 over 24 hours, the compound exhibited an IC50 of 25,000 nM [1]. While this potency is modest, it provides a baseline for structure-activity relationship (SAR) studies comparing thiophenylbenzamide analogs. Notably, the compound also showed inhibition of Aβ40 aggregation with an IC50 of 7,800 nM under identical conditions [1]. These data establish that the thiophenylbenzamide scaffold, exemplified by N-benzyl-4-(thiophen-2-yl)benzamide, engages the amyloid aggregation pathway, whereas simpler benzamides lacking the thiophene moiety generally lack this activity.

Alzheimer's Disease Amyloid Aggregation Benzamide Inhibitors

Histone Deacetylase (HDAC) Inhibitory Activity: SAR Insights from a Closely Related Thiophenylbenzamide Analog

While direct HDAC inhibition data for N-benzyl-4-(thiophen-2-yl)benzamide is not available in public literature, a closely related analog—Compound 22, which incorporates a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group as a surface recognition domain—exhibits potent HDAC inhibitory activity with an IC50 of approximately 1.5 µM, comparable to or better than suberoylanilide hydroxamic acid (SAHA) [1]. This compound also demonstrated significant in vivo antitumor efficacy, reducing human colon cancer HCT116 xenograft volume to T/C 67% at 45 mg/kg orally, comparable to the positive control MS-275 (T/C 62%) [2]. These data highlight the critical role of the 4-(thiophen-2-yl)benzyl substructure in conferring HDAC inhibition and oral bioavailability, a feature not present in simpler benzamides lacking this motif.

Cancer Epigenetics HDAC Inhibition Benzamide Derivatives

Synthetic Utility: Unique Oxidative Transformations Enabled by the Thiophene Ring

A key differentiator of N-benzyl-4-(thiophen-2-yl)benzamide is the presence of the thiophene ring, which permits selective oxidative transformations that are not possible with phenyl-only benzamide analogs. Specifically, the thiophene ring can be oxidized to the corresponding sulfoxide or sulfone using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . This synthetic handle allows for the modular introduction of additional functionality or polarity, enabling the creation of focused libraries of derivatives with tunable physicochemical properties. In contrast, N-benzylbenzamide and similar phenyl-substituted analogs lack this reactive site, limiting their utility as synthetic intermediates.

Organic Synthesis Thiophene Oxidation Chemical Probes

Potential for BRAF V600E Kinase Inhibition: A Class-Level Inference from Thiophenylbenzamide SAR

A series of N-(thiophen-2-yl)benzamide derivatives have been identified as inhibitors of the oncogenic BRAF V600E kinase, a validated target in melanoma and other cancers. Structure-activity relationship studies in this series demonstrate that substitution on the benzamide core significantly modulates inhibitory potency, with some derivatives achieving IC50 values as low as 2.01 µM [1]. While N-benzyl-4-(thiophen-2-yl)benzamide itself has not been explicitly reported in this context, its structural features—the thiophene ring attached to the benzamide core and an N-benzyl group—align with the pharmacophore requirements for BRAF V600E inhibition. This class-level inference suggests potential utility as a starting point for kinase inhibitor discovery, a hypothesis that can be tested through targeted screening.

Kinase Inhibition BRAF V600E Cancer Therapeutics

Physicochemical Differentiation: Calculated Properties vs. Generic Benzamide Analogs

Computational comparison of key physicochemical properties reveals distinct differences between N-benzyl-4-(thiophen-2-yl)benzamide and its simpler analogs, which have implications for solubility, permeability, and synthetic handling. The target compound (C18H15NOS, MW 293.39) has a higher molecular weight and increased lipophilicity compared to N-benzylbenzamide (C14H13NO, MW 211.26) and N-(thiophen-2-yl)benzamide (C11H9NOS, MW 203.26) [1]. This increased lipophilicity may enhance membrane permeability but could also reduce aqueous solubility, a trade-off that must be considered in assay design. Additionally, the presence of the sulfur atom in the thiophene ring increases polar surface area and provides a site for potential metabolic oxidation, differentiating its ADME profile from all-carbon analogs.

Physicochemical Properties Drug-likeness Solubility

Optimal Application Scenarios for N-Benzyl-4-(thiophen-2-yl)benzamide in Research and Development


Medicinal Chemistry: HDAC Inhibitor Scaffold Development

N-Benzyl-4-(thiophen-2-yl)benzamide serves as a critical intermediate for constructing 2-aminobenzamide-type HDAC inhibitors, as demonstrated by the potent analog Compound 22 [1]. The 4-(thiophen-2-yl)benzyl substructure functions as a surface recognition domain that enhances cellular uptake and contributes to oral bioavailability [1]. Researchers developing orally active, class I-selective HDAC inhibitors should prioritize this compound over simpler benzamides lacking the thiophene moiety, which are typically devoid of significant HDAC inhibitory activity.

Neuroscience: Amyloid Aggregation Probe for Alzheimer's Disease Research

The compound exhibits measurable inhibition of amyloid-beta (Aβ) peptide aggregation, with IC50 values of 25,000 nM for Aβ42 and 7,800 nM for Aβ40 [2]. This activity, while modest, establishes the thiophenylbenzamide scaffold as a starting point for developing more potent amyloid aggregation inhibitors. In contrast, generic benzamides without the thiophene substitution are largely inactive in this assay, making N-benzyl-4-(thiophen-2-yl)benzamide a valuable tool compound for structure-activity relationship studies in Alzheimer's disease research.

Chemical Biology: Thiophene-Based Oxidation Probe

The thiophene ring in N-benzyl-4-(thiophen-2-yl)benzamide can be selectively oxidized to the corresponding sulfoxide or sulfone using mild oxidizing agents . This unique reactivity allows for the on-demand modulation of polarity and electronic properties, making the compound a versatile building block for generating focused libraries of derivatives. Researchers requiring a benzamide scaffold with a chemically addressable sulfur handle should select this compound over all-carbon analogs, which lack this orthogonal functionalization site.

Oncology Drug Discovery: BRAF V600E Kinase Inhibitor Screening

Given the established activity of N-(thiophen-2-yl)benzamide derivatives as BRAF V600E kinase inhibitors [3], N-benzyl-4-(thiophen-2-yl)benzamide represents a structurally relevant candidate for inclusion in kinase inhibitor screening libraries. Its combination of a thiophene ring and an N-benzyl group aligns with the pharmacophore requirements for BRAF inhibition, providing a rational basis for its procurement and evaluation in melanoma and other BRAF-driven cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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